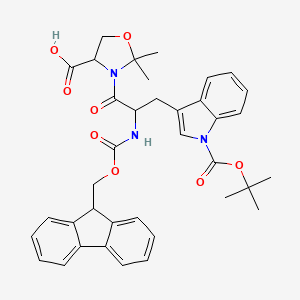

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

Description

Significance of Modified Amino Acid Derivatives in Peptide Synthesis Methodologies

Modified amino acid derivatives are fundamental tools in modern peptide synthesis. They serve to protect reactive functional groups, improve solubility, and facilitate the formation of peptide bonds. The strategic use of these derivatives allows for the construction of complex peptide chains with high fidelity, which would otherwise be difficult to achieve. chemimpex.com Protecting groups, a key feature of these derivatives, prevent unwanted side reactions and ensure the correct sequence assembly. americanpeptidesociety.orgbiosynth.com

Evolution of Strategies for Overcoming Synthetic Challenges in Peptide Assembly

Historically, peptide synthesis has been fraught with challenges such as incomplete reactions and the aggregation of growing peptide chains, especially during solid-phase peptide synthesis (SPPS). To address these issues, various strategies have evolved. One of the most significant advancements has been the introduction of pseudoproline dipeptides. chempep.comwikipedia.org These structures disrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation. wikipedia.orgiris-biotech.de By inducing a "kink" in the peptide backbone, pseudoprolines enhance the solvation of the growing chain and improve coupling efficiency. iris-biotech.depeptide.com

Overview of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH as a Specialized Dipeptide Unit

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 908601-15-0 | targetmol.com |

| Molecular Formula | C37H39N3O8 | targetmol.com |

| Molecular Weight | 653.72 g/mol | targetmol.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | 95 - 105% | chemimpex.comsigmaaldrich.com |

| Storage Temperature | ≤ -10 °C | chemimpex.com |

Synthesis and Purification

The synthesis of this compound involves the reaction of a serine residue with dimethoxypropane or formaldehyde (B43269) to form the pseudoproline ring. chempep.com This is then coupled with an Fmoc- and Boc-protected tryptophan. The compound is typically supplied as a pre-formed dipeptide because direct acylation of the hindered oxazolidine (B1195125) nitrogen is difficult. sigmaaldrich.com This approach has the added benefit of adding two residues in a single coupling step during peptide synthesis. sigmaaldrich.com Purification is generally achieved through standard chromatographic techniques to ensure high purity for use in SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS. chemimpex.com Its incorporation into a peptide sequence is straightforward and can be accomplished using standard coupling protocols. iris-biotech.de The key advantage of using this dipeptide is its ability to disrupt inter-chain hydrogen bonding that leads to aggregation, thereby enhancing coupling efficiency and leading to higher purity and yield of the final peptide. peptide.compeptide.com The pseudoproline ring is stable under the basic conditions used for Fmoc group removal but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native serine residue. iris-biotech.depeptide.com

Role of Protecting Groups: Fmoc and Boc

In the context of this compound, the protecting groups play distinct and crucial roles.

Fmoc Group: The Fmoc group provides temporary protection for the α-amino group of the dipeptide. creative-peptides.com Its removal is achieved under mild basic conditions, typically with piperidine (B6355638), which allows for the sequential addition of amino acids during SPPS without affecting the acid-labile Boc group or the pseudoproline ring. americanpeptidesociety.orgiris-biotech.de

Boc Group: The Boc group serves as a "permanent" protecting group for the indole (B1671886) side chain of tryptophan. creative-peptides.com It is stable to the basic conditions of Fmoc deprotection and is removed during the final acid-mediated cleavage step, typically with TFA. americanpeptidesociety.orgcreative-peptides.com This orthogonal protection strategy is fundamental to the success of Fmoc-based SPPS. biosynth.comiris-biotech.de

Research Findings

The use of pseudoproline dipeptides like this compound has been shown to significantly improve the synthesis of difficult peptides.

| Research Area | Finding | Reference |

| Aggregation Prevention | The incorporation of a pseudoproline induces a kink in the peptide backbone, disrupting the formation of β-sheet secondary structures that cause aggregation. | wikipedia.orgiris-biotech.de |

| Improved Yield and Purity | By minimizing aggregation, coupling reactions proceed more efficiently, leading to a notable increase in the yield and purity of the crude peptide product. | wikipedia.orgpeptide.com |

| Enhanced Solubility | Peptides containing pseudoprolines exhibit improved solubility, which facilitates their purification and handling. | peptide.compeptide.com |

| Facilitation of Cyclization | The kink introduced by the pseudoproline can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization, often increasing reaction rates and yields. | iris-biotech.depeptide.com |

Structure

2D Structure

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOXZEOINKCAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Structural Implications of Fmoc Trp Boc Ser Psi Me,me Pro Oh

N-alpha-Fmoc Protection Strategy in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of contemporary solid-phase peptide synthesis, serving as a temporary protecting group for the N-terminal amine of an amino acid. lgcstandards.com Its widespread adoption stems from its unique chemical properties that allow for a more streamlined and efficient synthesis process compared to older methods. total-synthesis.comamericanpeptidesociety.org

Role of the Fmoc Group in Orthogonal Protecting Group Schemes

In peptide synthesis, it is imperative to selectively protect and deprotect different functional groups on the growing peptide chain. nih.gov This is achieved through an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. nih.goviris-biotech.de

The Fmoc group is a key player in the most common orthogonal strategy, the Fmoc/tBu (tert-butyl) approach. iris-biotech.deresearchgate.net In this scheme:

The Fmoc group protects the N-terminal amine and is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org

Permanent side-chain protecting groups , such as the tert-butyl (tBu) group, are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.debiosynth.com This final deprotection step is usually performed concurrently with the cleavage of the completed peptide from the solid support. lgcstandards.com

This orthogonality ensures that the peptide backbone can be elongated one amino acid at a time without premature deprotection of the side chains. iris-biotech.de The mild conditions required for Fmoc removal are also advantageous for the synthesis of complex and sensitive peptides. americanpeptidesociety.org

Table 1: Comparison of Common Protecting Group Strategies in Peptide Synthesis

| Strategy | N-alpha Protection | Side-Chain Protection | Deprotection Conditions for N-alpha Group | Deprotection Conditions for Side-Chain Groups | Orthogonality |

| Fmoc/tBu | Fmoc (base-labile) | tBu-based (acid-labile) | Piperidine in DMF | Trifluoroacetic Acid (TFA) | Fully Orthogonal iris-biotech.de |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (strong acid-labile/hydrogenolysis) | Trifluoroacetic Acid (TFA) | HF or TFMSA | Quasi-orthogonal researchgate.netbiosynth.com |

Deprotection Kinetics and Mechanisms for Fmoc-Protected Amino Acids

The removal of the Fmoc group proceeds via a base-mediated β-elimination (E1cB) mechanism. rsc.orgembrapa.br The process can be summarized in the following steps:

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. embrapa.brnih.gov

This generates a carbanion that is stabilized by the aromatic system of the fluorene ring. total-synthesis.com

A subsequent β-elimination reaction leads to the cleavage of the C-O bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). embrapa.br

The reactive DBF byproduct is then trapped by the excess amine in the deprotection solution to form a stable adduct. wikipedia.org

The kinetics of Fmoc deprotection are generally rapid, with half-lives on the order of seconds in standard deprotection solutions like 20% piperidine in DMF. rsc.org However, the rate can be influenced by factors such as the specific amino acid residue, the surrounding peptide sequence, and the choice of base and solvent. In some cases, incomplete deprotection can lead to the formation of deletion sequences, which are peptide impurities lacking one or more amino acid residues. rsc.org

Table 2: Factors Influencing Fmoc Deprotection Kinetics

| Factor | Influence on Deprotection Rate | Rationale |

| Base | Stronger bases generally lead to faster deprotection. | The initial proton abstraction is the rate-determining step. rsc.org |

| Solvent | Polar aprotic solvents like DMF facilitate the reaction. | They effectively solvate the charged intermediates. nih.gov |

| Steric Hindrance | Sterically hindered amino acids may exhibit slower deprotection. | The accessibility of the Fmoc group to the base can be reduced. |

| Peptide Aggregation | Aggregation can significantly slow down deprotection. | The reaction sites become less accessible to the reagents. embrapa.br |

Indole (B1671886) Nitrogen Protection: The Boc Group in Trp(Boc)

Tryptophan is an amino acid that requires special consideration during peptide synthesis due to the reactivity of its indole side chain. Protection of the indole nitrogen is often necessary to prevent undesirable side reactions. bibliomed.org

Rationales for Indole Protection in Tryptophan Chemistry

The indole ring of tryptophan is susceptible to modification under the acidic conditions typically used for final peptide cleavage and side-chain deprotection. nih.govresearchgate.net Without protection, the indole nucleus can be alkylated by carbocations generated from other protecting groups or the resin linker, leading to the formation of impurities that are difficult to separate from the desired peptide. nih.govnih.gov

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen of tryptophan. google.comnih.gov It provides robust protection against acid-catalyzed side reactions during peptide synthesis and is readily cleaved with strong acids like TFA during the final deprotection step. rsc.org The use of Fmoc-Trp(Boc)-OH allows for the incorporation of a protected tryptophan residue within the Fmoc/tBu solid-phase synthesis framework. google.com

Mitigation of Side Reactions Associated with Tryptophan during Peptide Synthesis

The primary side reaction involving tryptophan during Fmoc-SPPS is the acid-catalyzed alkylation of the indole ring. nih.gov This can occur during the final cleavage from the resin when TFA is used to remove side-chain protecting groups. The Boc group on the indole nitrogen effectively prevents this by deactivating the indole ring towards electrophilic attack.

Other potential side reactions involving the unprotected indole ring include oxidation and reaction with coupling reagents. bibliomed.org While the Boc group primarily addresses acid-catalyzed alkylation, its presence can also sterically hinder other unwanted reactions at the indole nitrogen.

Pseudoproline Moiety: Ser(Psi(Me,Me)pro) as a Conformationally Constrained Residue

The formation of inter- and intramolecular hydrogen bonds during peptide synthesis can lead to the aggregation of peptide chains on the solid support. wikipedia.org This aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete reactions and the formation of deletion and truncated sequences. chempep.com Pseudoproline dipeptides are a powerful tool to mitigate these issues. wikipedia.orgchempep.com

The Ser(Psi(Me,Me)pro) moiety is a pseudoproline derivative formed from a serine residue. researchgate.net It is created by reacting the serine side-chain hydroxyl group and the backbone amide nitrogen with an aldehyde or ketone, in this case, acetone (B3395972), to form a five-membered oxazolidine (B1195125) ring. chempep.comiris-biotech.de This modification introduces a "kink" in the peptide backbone, similar to that induced by a proline residue. iris-biotech.deactivotec.com

The key advantages of incorporating a pseudoproline like Ser(Psi(Me,Me)pro) include:

Disruption of Secondary Structure: The kink in the peptide backbone disrupts the formation of β-sheet structures, which are a primary cause of aggregation. iris-biotech.demerckmillipore.com

Increased Solvation: By breaking up ordered secondary structures, the peptide chain becomes more solvated and accessible to reagents. iris-biotech.de

Improved Coupling Efficiency: This leads to more efficient and complete coupling reactions, resulting in higher yields and purity of the final peptide. chempep.comactivotec.com

The pseudoproline ring is stable throughout the synthesis but is readily cleaved during the final TFA treatment, regenerating the native serine residue. iris-biotech.de The use of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH allows for the strategic introduction of this aggregation-disrupting element directly following a tryptophan residue, which can often be part of a hydrophobic and aggregation-prone sequence.

Table 3: Properties and Applications of the Pseudoproline Moiety

| Property | Description | Application in Peptide Synthesis |

| Conformational Constraint | Induces a cis-amide bond conformation, creating a "kink" in the peptide backbone. iris-biotech.de | Disrupts the formation of secondary structures like β-sheets that lead to aggregation. merckmillipore.com |

| Increased Solubility | The disruption of aggregation enhances the solvation of the growing peptide chain. iris-biotech.de | Improves reagent access and reaction efficiency. chempep.com |

| Reversibility | The oxazolidine ring is cleaved by TFA during the final deprotection step, restoring the native amino acid sequence. iris-biotech.deactivotec.com | Allows for temporary structural modification without altering the final peptide product. |

Structural Analogs of Pseudoprolines: Serine, Threonine, and Cysteine Derivatives

This compound belongs to a class of compounds known as pseudoproline dipeptides. chempep.comwikipedia.org These are artificially created dipeptides where a serine (Ser), threonine (Thr), or cysteine (Cys) residue is reversibly protected as a cyclic derivative. chempep.com The specific pseudoproline in this compound, Ser(Psi(Me,Me)pro), is derived from serine.

The core of a pseudoproline is a five-membered ring system that mimics the structure of proline. chempep.comwikipedia.org When derived from serine or threonine, this ring is an oxazolidine. chempep.com For cysteine-derived pseudoprolines, the ring is a thiazolidine, containing a sulfur atom instead of an oxygen. chempep.comwikipedia.org These proline-like structures are instrumental in disrupting the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during synthesis. chempep.comwikipedia.orgiris-biotech.de

The nomenclature "Psi(Me,Me)pro" indicates that the serine's side chain has been cyclized with the backbone nitrogen through a dimethylated carbon, forming a 2,2-dimethyloxazolidine (B1633789) ring. chempep.com This specific modification is a key aspect of its function.

Synthesis and Formation of the 2,2-Dimethyloxazolidine Ring

The formation of the 2,2-dimethyloxazolidine ring in pseudoproline dipeptides is a critical step in their synthesis. This is typically achieved by reacting the amino acid, in this case, a serine derivative, with a ketone or an aldehyde. wikipedia.org For this compound, the 2,2-dimethyl substitution arises from the use of acetone or its equivalent, 2,2-dimethoxypropane, in the presence of an acid catalyst. google.com

The synthesis is generally carried out by first preparing the dipeptide Fmoc-Trp(Boc)-Ser-OH and then inducing the ring closure. google.com This approach avoids the difficult step of acylating the sterically hindered nitrogen atom of a pre-formed pseudoproline monomer. wikipedia.orgsigmaaldrich.com The formation of the dipeptide first, followed by cyclization, is a more efficient and preferred method for creating these valuable building blocks for peptide synthesis. wikipedia.orgsigmaaldrich.com

Reversible Nature of Pseudoproline Modifications and Regeneration of Native Residues

A key advantage of using pseudoproline dipeptides like this compound is the reversible nature of the modification. chempep.comwikipedia.org The oxazolidine ring is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including the basic conditions used for Fmoc group removal. chempep.com

However, the ring is readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin support using trifluoroacetic acid (TFA). chempep.comiris-biotech.debachem.com This treatment regenerates the original serine residue in the peptide chain. sigmaaldrich.comsigmaaldrich.com This temporary modification allows the pseudoproline to exert its beneficial effects during synthesis without being a permanent part of the final peptide structure. chempep.com

Conformational Effects of the Pseudoproline Ring System on Peptide Backbone Geometry

The introduction of a pseudoproline residue has significant and predictable consequences for the conformation of the growing peptide chain. These effects are central to its utility in overcoming synthetic challenges.

Induction of Temporary "Kink" and Preferential cis-Amide Bond Conformation

The five-membered oxazolidine ring of the pseudoproline, much like the pyrrolidine (B122466) ring of proline, introduces a significant "kink" in the peptide backbone. chempep.comwikipedia.orgiris-biotech.de This structural perturbation is a direct result of the constrained geometry of the cyclic system.

Furthermore, and crucially, the presence of substituents at the 2-position of the oxazolidine ring, such as the two methyl groups in Ser(Psi(Me,Me)pro), strongly favors the cis conformation of the amide bond preceding it (the Trp-Ser bond in this case). wikipedia.orgacs.org This is in contrast to the strong preference for the trans conformation for most other amino acid pairings. NMR studies have confirmed this pronounced effect of 2-C substituents on the cis-to-trans ratio of the adjacent amide bond. acs.org This induced cis bond is a key element in disrupting regular secondary structures. wikipedia.orgacs.org

Impact on Secondary Structure Formation and Aggregation Phenomena

The combination of the backbone "kink" and the induced cis-amide bond makes pseudoproline dipeptides powerful tools for preventing peptide aggregation. chempep.comwikipedia.orgiris-biotech.de Aggregation often arises from the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between peptide chains in an extended trans conformation. wikipedia.org

By forcing a cis conformation and disrupting the regular, linear geometry of the peptide backbone, pseudoprolines effectively break up these nascent β-sheet structures. chempep.comwikipedia.orgacs.org This disruption increases the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling reactions. chempep.comwikipedia.org The result is a significant improvement in the efficiency and success rate of synthesizing "difficult" or aggregation-prone peptide sequences. wikipedia.orgmerckmillipore.com The strategic placement of pseudoprolines, often every 5-6 residues, can dramatically enhance the yield and purity of long and complex peptides. merckmillipore.compeptide.com

Advanced Methodologies in Solid Phase Peptide Synthesis Spps Utilizing Fmoc Trp Boc Ser Psi Me,me Pro Oh

Strategic Incorporation of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH as a Pre-formed Dipeptide Building Block

The chemical compound this compound is a specialized dipeptide derivative designed to tackle common hurdles in SPPS. chempep.comchemimpex.com It consists of a tryptophan (Trp) residue, protected at its indole (B1671886) nitrogen with a tert-butyloxycarbonyl (Boc) group, and a serine (Ser) residue. The serine is uniquely modified to form a dimethylated pseudoproline (Psi(Me,Me)pro) ring system. sigmaaldrich.com This entire dipeptide is N-terminally protected with the fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard Fmoc-based SPPS protocols. chemimpex.com

The strategic value of using this compound as a pre-formed dipeptide building block lies in its ability to introduce a "kink" in the growing peptide chain. chempep.com This conformational disruption is pivotal in preventing the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during synthesis. chempep.comwikipedia.org The pseudoproline moiety, an oxazolidine (B1195125) ring in this case, mimics the structure of proline and favors a cis-amide bond with the preceding tryptophan residue. wikipedia.orgpeptide.com This structural feature effectively breaks up the inter-chain hydrogen bonding that leads to aggregation. chempep.com

The incorporation of this compound is a straightforward process. wikipedia.org It is introduced into the peptide sequence using standard coupling methods, substituting a Trp-Ser sequence in the target peptide. merckmillipore.com The oxazolidine ring is stable throughout the synthesis but is readily cleaved under the standard trifluoroacetic acid (TFA) conditions used for final deprotection, regenerating the native serine residue. sigmaaldrich.comiris-biotech.de

Advantages of Dipeptide Building Blocks in Automated SPPS Protocols

The use of pre-formed dipeptide building blocks like this compound offers significant advantages, particularly in automated SPPS protocols. The primary benefit is the circumvention of difficult coupling steps. Acylating the sterically hindered nitrogen of a pseudoproline residue can be challenging. iris-biotech.desigmaaldrich.com By using a pre-formed dipeptide, this difficult acylation is avoided, and two amino acid residues are incorporated in a single, efficient coupling step. sigmaaldrich.comsigmaaldrich.com

Commercially available pseudoproline dipeptides are designed for seamless integration into automated peptide synthesizers, requiring no special protocols or equipment. chempep.com This ease of use enhances the reproducibility and predictability of the synthesis. chempep.commerckmillipore.com The improved solvation of the growing peptide chain, a direct consequence of aggregation disruption, ensures that reagents have better access to the reaction site, leading to more uniform and complete reactions. chempep.com

| Advantage | Description |

| Increased Efficiency | Incorporates two amino acid residues in one coupling step. |

| Avoids Difficult Couplings | Bypasses the challenging acylation of the hindered pseudoproline nitrogen. iris-biotech.desigmaaldrich.com |

| Automation Compatibility | Seamlessly integrates into standard automated SPPS workflows. chempep.com |

| Improved Solvation | Prevents aggregation, leading to better reagent access and more complete reactions. chempep.com |

| Enhanced Reproducibility | Standardized building blocks lead to more consistent synthesis outcomes. chempep.com |

Coupling Efficiency and Kinetics in the Presence of Pseudoproline Dipeptides

The presence of a pseudoproline dipeptide in a growing peptide chain has a marked positive effect on coupling efficiency and reaction kinetics. chempep.commerckmillipore.com By disrupting the formation of secondary structures, the N-terminal amino group of the peptide-resin remains more accessible for the incoming activated amino acid. chempep.com This leads to more predictable and often faster acylation and deprotection steps. merckmillipore.com

Research has shown that the use of pseudoproline dipeptides can lead to a significant increase in the quality and yield of crude peptide products. wikipedia.org In the synthesis of highly aggregated sequences, the incorporation of a single pseudoproline dipeptide has been reported to increase product yields by as much as tenfold. merckmillipore.comiris-biotech.de While direct acylation onto a pseudoproline monomer can be slow and require double coupling, the use of pre-formed dipeptides largely mitigates this issue. researchgate.net Studies focusing on coupling kinetics have demonstrated that phosphonium- or aminium-activated pseudoproline dipeptides generally result in complete coupling reactions within an hour when used in a five-fold excess. sigmaaldrich.com

Applications in the Synthesis of Challenging Peptide Sequences

The true value of this compound and other pseudoproline dipeptides is most evident in their application to the synthesis of "difficult" peptide sequences. peptide.com These are often sequences prone to aggregation, long peptides, and those with a high content of hydrophobic residues. wikipedia.orgsigmaaldrich.com

Overcoming Peptide Aggregation in Hydrophobic and Aggregation-Prone Regions

Peptide aggregation is a major obstacle in SPPS, particularly in sequences containing hydrophobic amino acids or those with a propensity to form stable secondary structures. sigmaaldrich.com Aggregation leads to incomplete coupling and deprotection reactions, resulting in deletion sequences and a low yield of the desired product. chempep.com

This compound is specifically designed to counteract this problem. chempep.com The introduction of the pseudoproline-induced "kink" disrupts the regular backbone conformation, effectively preventing the inter-chain hydrogen bonding that initiates β-sheet formation and subsequent aggregation. chempep.comwikipedia.org This leads to improved solvation of the peptide chain in common SPPS solvents like DMF and NMP. chempep.com The strategic placement of pseudoproline dipeptides, ideally before hydrophobic regions, has proven to be a highly effective strategy. peptide.commerckmillipore.com

Case studies have demonstrated the power of this approach. For instance, the synthesis of the highly amyloidogenic 37-residue human islet amyloid polypeptide (hIAPP) was made possible with high yield and purity through the incorporation of pseudoproline dipeptides, whereas standard Fmoc-SPPS methods yielded only trace amounts of the product. chempep.com Similarly, the synthesis of a 54-amino acid fragment of caveolin-1, which includes a challenging intramembrane domain, was successfully achieved by strategically modifying the placement of pseudoproline dipeptides. chempep.comnih.gov

Facilitation of Synthesis for Long Peptides and Peptide Libraries

The synthesis of long peptides (often defined as those exceeding 30-40 amino acids) presents a significant challenge due to the cumulative effect of incomplete reactions at each cycle. chempep.comwikipedia.org Peptide aggregation becomes increasingly problematic as the chain elongates. sigmaaldrich.com The use of pseudoproline dipeptides at regular intervals, typically every 5-6 residues, is a highly effective strategy for maintaining peptide solubility and ensuring efficient synthesis of long sequences. peptide.commerckmillipore.com This approach has been instrumental in the successful synthesis of numerous long peptides that were previously inaccessible by standard methods. chempep.combachem.com

The benefits of pseudoproline dipeptides also extend to the creation of peptide libraries. The improved reliability and predictability of syntheses incorporating these building blocks make them well-suited for the high-throughput, automated platforms used in library generation. chempep.com By minimizing synthesis failures due to aggregation, a more diverse and complete set of peptides can be produced.

| Application | Benefit of Pseudoproline Dipeptides |

| Long Peptide Synthesis | Maintains solubility and prevents aggregation as the peptide chain elongates, enabling the synthesis of peptides >40 amino acids. chempep.comwikipedia.org |

| Peptide Library Synthesis | Increases the reliability and success rate of automated, high-throughput synthesis, leading to more complete libraries. chempep.com |

| Cyclic Peptide Synthesis | The induced "kink" pre-organizes the linear peptide for more efficient head-to-tail cyclization. peptide.comiris-biotech.de |

Improved Product Yield and Purity in SPPS Outcomes

Ultimately, the primary goal of optimizing SPPS is to maximize the yield and purity of the final peptide product. The use of this compound and related pseudoproline dipeptides directly contributes to this objective in several ways. wikipedia.orgmerckmillipore.com By preventing aggregation and ensuring more complete reactions, the formation of deletion sequences and other impurities is significantly reduced. chempep.com This leads to a cleaner crude product, which in turn simplifies the downstream purification process, often by HPLC. merckmillipore.com

The routine use of pseudoproline dipeptides has been shown to lead to remarkable improvements in the quality and yield of crude products, often avoiding the need for costly and time-consuming re-syntheses of failed sequences. wikipedia.org Comparative studies have shown that while other methods like using Hmb-protected amino acids can improve crude peptide purity, the incorporation of pseudoproline dipeptides is often superior due to more efficient coupling of the subsequent amino acid. nih.gov The enhanced solubility of the peptide-resin conjugate not only facilitates the synthesis but can also lead to higher yields of the purified product. merckmillipore.com

Methodological Considerations for Pseudoproline Incorporation

The successful application of this compound in SPPS requires careful consideration of its placement within the peptide sequence, its compatibility with standard synthesis protocols, and the final cleavage and deprotection steps.

Optimal Spacing and Placement Guidelines for Pseudoproline Residues

The strategic placement of pseudoproline residues is crucial for maximizing their effectiveness in disrupting peptide aggregation. merckmillipore.comsigmaaldrich.com Empirical guidelines, developed through extensive research, provide a framework for their optimal incorporation.

Key Placement Guidelines:

Spacing: To effectively disrupt the formation of secondary structures, it is recommended to space pseudoproline residues approximately 5-6 amino acids apart within the peptide sequence. merckmillipore.commerckmillipore.comchempep.compeptide.com

Proximity to Other Disrupting Elements: A minimum of two amino acid residues should separate a pseudoproline from another pseudoproline or a native proline residue. merckmillipore.commerckmillipore.comchempep.compeptide.com This ensures that the backbone-disrupting effects are distributed throughout the peptide chain.

Hydrophobic Regions: Inserting a pseudoproline immediately before a hydrophobic stretch of amino acids can significantly enhance the solubility of the growing peptide chain and improve coupling efficiency in these aggregation-prone regions. merckmillipore.comchempep.compeptide.com

Steric Hindrance: While pseudoproline dipeptides are designed to overcome synthetic challenges, the inherent steric hindrance of the oxazolidine ring must be considered. acs.orgnih.gov The use of pre-formed dipeptides like this compound circumvents the difficult acylation of the sterically hindered pseudoproline nitrogen. sigmaaldrich.compeptide.com

Interactive Table: Pseudoproline Placement Guidelines

| Guideline | Recommendation | Rationale |

| Optimal Spacing | 5-6 residues apart | Maximizes disruption of secondary structures. merckmillipore.commerckmillipore.comchempep.com |

| Minimum Separation | 2 residues from another pseudoproline or proline | Avoids excessive kinking in one area of the peptide backbone. merckmillipore.comchempep.compeptide.com |

| Hydrophobic Regions | Place immediately before | Enhances solubility and coupling efficiency. merckmillipore.comchempep.compeptide.com |

| Difficult Sequences | Incorporate at strategic points | Can enable the synthesis of previously "inaccessible" peptides. acs.orgresearchgate.net |

Recent studies have demonstrated that the beneficial impact of a pseudoproline moiety can extend to residues four or five positions away from its insertion point, highlighting the long-range effects of this conformational disruption. nih.gov The synthesis of a challenging 16-residue C-terminal fragment of human growth hormone, previously only achievable through native chemical ligation, was successfully accomplished by incorporating Fmoc-Ser(ψMe,Mepro)-OH, underscoring the power of this methodology. researchgate.net

Compatibility with Standard Fmoc-SPPS Coupling Reagents and Protocols

A significant advantage of using this compound is its compatibility with standard Fmoc-SPPS protocols and reagents, eliminating the need for specialized equipment or drastic changes to established workflows. chempep.comsigmaaldrich.com

Coupling Reagents:

Pseudoproline dipeptides can be effectively coupled using a variety of common activating agents. These include:

Phosphonium-based reagents: such as PyBOP®. sigmaaldrich.com

Aminium/Uronium-based reagents: such as HBTU, HATU, and TBTU. sigmaaldrich.commerckmillipore.com These are frequently used with a 5-fold excess of the dipeptide and coupling reagent, typically resulting in complete coupling within one hour. sigmaaldrich.commerckmillipore.com

Carbodiimide-based reagents: such as DIC/HOBt. chempep.comsigmaaldrich.com

Studies have shown that even with sterically hindered residues, acylation onto a pseudoproline can proceed with excellent yields (>96%) using potent coupling methods like DIC-OxymaPure and HATU-DIEA. nih.gov

Automated Synthesis:

Fmoc-pseudoproline dipeptides are well-suited for automated peptide synthesizers. chempep.com They can be dissolved and dispensed using the instrument's standard protocols, often by programming the dipeptide to be coupled as a serine or threonine residue and then omitting the subsequent amino acid cycle. merckmillipore.com

Interactive Table: Compatible Coupling Reagents for this compound

| Reagent Class | Examples | Typical Conditions | Notes |

| Phosphonium | PyBOP® | 5-fold excess, 1-2 hour coupling | Generally efficient for pseudoproline incorporation. sigmaaldrich.commerckmillipore.com |

| Aminium/Uronium | HBTU, HATU, TBTU | 5-fold excess, 1-2 hour coupling | Widely used and highly effective. sigmaaldrich.commerckmillipore.com |

| Carbodiimide | DIC/HOBt | 3-fold excess, 1-2 hour coupling | A standard and reliable method. chempep.commerckmillipore.com |

The inherent stability of the pseudoproline's oxazolidine ring under the mildly basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) is a key feature of its orthogonality in Fmoc-SPPS. altabioscience.com This ensures that the structure-disrupting modification remains intact throughout the chain assembly process.

Cleavage and Global Deprotection Strategies for Pseudoproline-Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The oxazolidine ring of the pseudoproline and the Boc group on the tryptophan indole nitrogen in this compound are designed to be labile under standard acidic cleavage conditions. merckmillipore.comsigmaaldrich.com

Cleavage Cocktails:

The most common reagent for cleavage and global deprotection in Fmoc-SPPS is trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de The pseudoproline ring is smoothly cleaved by TFA, regenerating the native serine residue. merckmillipore.comchempep.com To prevent side reactions caused by reactive cationic species generated during deprotection, scavengers are added to the TFA.

For a peptide containing both a Boc-protected tryptophan and a pseudoproline-protected serine, a carefully formulated cleavage cocktail is essential. The indole ring of tryptophan is susceptible to alkylation by carbocations released from other protecting groups and the resin linker. thermofisher.com

Recommended Cleavage Cocktail Components:

TFA: The primary cleavage reagent (typically 82.5-95%). iris-biotech.dethermofisher.com

Water: Acts as a scavenger for tert-butyl cations. wpmucdn.com

Triisopropylsilane (TIS): A highly effective scavenger for trityl and other carbocations. iris-biotech.de

1,2-Ethanedithiol (EDT): A scavenger that is particularly important for protecting tryptophan residues. peptide.com

A standard and effective cocktail for peptides containing sensitive residues like tryptophan is "Reagent K," which consists of TFA, phenol, water, thioanisole, and EDT. thermofisher.compeptide.com For peptides with Trp(Boc), a typical cleavage mixture is TFA/TIS/H₂O/EDT (e.g., 94:1:2.5:2.5). The regeneration of serine from the pseudoproline is generally complete within 3 hours using standard TFA-based cocktails. sigmaaldrich.com

Interactive Table: Recommended Cleavage Cocktails for Peptides with Trp(Boc) and Ser(Ψ)

| Reagent Cocktail | Composition (v/v) | Key Scavengers | Primary Application |

| Standard ("Reagent K" type) | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | General use for peptides with Cys, Met, Trp, Tyr. thermofisher.compeptide.com |

| TFA/TIS/Water/EDT | TFA/EDT/H₂O/TIS (94:2.5:2.5:1) | TIS, EDT | Effective for protecting Trp and scavenging various cations. |

| TFA/Water/TIS | TFA/Water/TIS (95:2.5:2.5) | Water, TIS | Suitable for many peptides, but may be less protective for Trp without EDT. sigmaaldrich.com |

It is also possible to cleave the peptide from highly acid-labile resins (e.g., 2-chlorotrityl or Sieber resin) using very dilute acid (e.g., 1% TFA) while leaving the pseudoproline and other side-chain protecting groups intact. chempep.compeptide.com This strategy is valuable for convergent peptide synthesis, where the protected, pseudoproline-containing fragment exhibits enhanced solubility, facilitating its purification and subsequent coupling in solution. chempep.compeptide.com

Conformational Analysis and Mechanistic Insights into Pseudoproline Mediated Effects

Disruption of Inter-chain Hydrogen Bonding and Beta-Sheet Formation

A primary mechanism by which pseudoprolines, including Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH, prevent aggregation is through the disruption of inter-chain hydrogen bonding, a prerequisite for the formation of β-sheet secondary structures. chempep.comnih.gov The oxazolidine (B1195125) ring of the pseudoproline introduces a significant conformational constraint on the peptide backbone. chempep.com

Induction of a "Kink": Similar to a natural proline residue, the cyclic structure of the pseudoproline imposes a "kink" in the growing peptide chain. chempep.comiris-biotech.depeptide.com This distortion physically disrupts the linear arrangement of the peptide backbone necessary for the formation of stable intermolecular hydrogen bonds that characterize β-sheets. nih.govpeptide.com

Cis-Amide Bond Preference: The amide bond preceding a C2-substituted pseudoproline residue preferentially adopts a cis conformation over the more common trans conformation. iris-biotech.dewikipedia.orgpeptide.com This cis-amide bond further disrupts the regular, extended conformation required for β-sheet formation, effectively acting as a "structure-breaker". bachem.com

The deliberate introduction of these conformational disruptions is a key strategy to prevent the self-association and aggregation of peptide chains, which is a major cause of synthetic failure for "difficult sequences". wikipedia.orgacs.org

Enhancement of Peptide-Resin Solvation and Reagent Accessibility

By preventing the formation of aggregated β-sheets, pseudoproline dipeptides significantly enhance the solvation of the growing peptide chain attached to the solid support. wikipedia.orgacs.org This improved solvation has profound implications for the efficiency of the synthesis process.

Increased Solubility: Peptides incorporating pseudoprolines exhibit improved solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). chempep.com This is particularly beneficial for hydrophobic or aggregation-prone sequences that would otherwise precipitate or collapse onto the resin, rendering them inaccessible.

Improved Reagent Access: A well-solvated peptide chain allows for better access of coupling reagents and deprotection agents to the reactive N-terminal of the growing peptide. chempep.com In aggregated peptides, the reactive sites can become buried within the aggregate, leading to incomplete reactions and the formation of deletion sequences. The structure-disrupting nature of pseudoprolines ensures that the N-terminus remains exposed, leading to more efficient acylation and deprotection steps. chempep.commerckmillipore.com

Modulation of Peptide Backbone Flexibility and Dihedral Angles

The incorporation of a pseudoproline residue, such as the Ser(Psi(Me,Me)pro) moiety in this compound, directly influences the flexibility of the peptide backbone by restricting the possible values of the dihedral angles phi (Φ) and psi (Ψ).

The cyclic nature of the oxazolidine ring limits the rotational freedom around the N-Cα and Cα-C' bonds, effectively locking the backbone into a more defined conformation. This pre-organization of the peptide backbone can be advantageous, particularly in the synthesis of cyclic peptides, where the "kink" introduced by the pseudoproline can bring the N- and C-termini into proximity, facilitating cyclization. iris-biotech.depeptide.com

| Feature | Description | Impact on Peptide Synthesis |

| Backbone Kink | The cyclic oxazolidine ring forces a bend in the peptide backbone. chempep.compeptide.com | Disrupts the formation of linear β-sheet structures, preventing aggregation. nih.gov |

| Cis-Amide Preference | The amide bond preceding the pseudoproline favors a cis conformation. iris-biotech.dewikipedia.org | Further disrupts secondary structure formation and enhances solubility. bachem.com |

| Restricted Dihedral Angles | The cyclic structure limits the rotational freedom of the Φ and Ψ backbone angles. | Pre-organizes the peptide chain, which can be beneficial for cyclization. iris-biotech.de |

Mechanisms of Action of Pseudoprolines in Mitigating Aggregation During Chain Elongation

The overarching mechanism by which pseudoprolines mitigate aggregation during peptide chain elongation is a combination of the factors discussed above. The introduction of a pseudoproline dipeptide serves as a proactive strategy to maintain the solubility and reactivity of the growing peptide chain. sigmaaldrich.com

The process begins with the incorporation of the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide into the sequence. wikipedia.org This is done as a dipeptide unit to overcome the steric hindrance associated with coupling an amino acid to the N-terminus of a pseudoproline residue. wikipedia.orgsigmaaldrich.com

Once incorporated, the pseudoproline acts as a "solubilizing building block" by disrupting the secondary structures that lead to aggregation. iris-biotech.dewikipedia.org This disruption is temporary, as the native serine or threonine residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com The TFA treatment cleaves the oxazolidine ring, restoring the original peptide sequence. iris-biotech.de

The strategic placement of pseudoprolines, often at intervals of 5-6 residues and before known hydrophobic or aggregation-prone regions, has proven to be a highly effective method for the successful synthesis of long and difficult peptides. peptide.commerckmillipore.com This approach has enabled the synthesis of peptides that were previously inaccessible due to severe aggregation issues. wikipedia.orgmerckmillipore.com

Research Applications and Functional Peptide Design Enabled by Fmoc Trp Boc Ser Psi Me,me Pro Oh

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. The use of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is instrumental in the design and synthesis of such molecules. chemimpex.comnih.gov

Proline residues play a critical role in determining the three-dimensional structure of peptides and proteins due to their unique cyclic side chain. Pseudoprolines, including the Ser(Psi(Me,Me)pro) moiety, serve as effective isosteres of proline, meaning they mimic its structural and conformational effects. nih.govacs.org By replacing a standard amino acid pair with the Trp-Ser(Psi(Me,Me)pro) motif, chemists can introduce a proline-like kink and modulate the local backbone conformation. chempep.comnih.gov

This ability to control the peptide's shape is crucial for designing peptidomimetics that can adopt a specific bioactive conformation required for binding to a biological target. nih.gov The heteroatom in the pseudoproline ring (oxygen in the case of serine-derived pseudoprolines) and the substituents on the ring can influence the puckering of the ring and the preferred cis/trans ratio of the preceding amide bond, offering a way to fine-tune the conformational landscape of the peptide. nih.govacs.org

The incorporation of this compound allows for the rational design of bioactive peptides with improved structural and, consequently, functional properties. acs.orgchemimpex.com By strategically placing the pseudoproline dipeptide within a sequence, it is possible to stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

Furthermore, the introduction of a pseudoproline can disrupt undesirable secondary structures, like β-sheet aggregates, which can lead to poor solubility and reduced synthetic yields. wikipedia.orgacs.org This solubilizing effect is particularly beneficial during solid-phase peptide synthesis (SPPS) of aggregation-prone sequences. chempep.comiris-biotech.de The resulting peptides with refined structural characteristics may exhibit enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. publish.csiro.au

| Application in Peptidomimetic Design | |

| Feature | Advantage |

| Conformational Control | Mimics proline to induce specific turns and secondary structures. nih.govacs.org |

| Solubility Enhancement | Disrupts aggregation-prone β-sheet structures, improving handling and synthesis. chempep.comacs.org |

| Bioactivity Modulation | Enables the design of peptides with stabilized bioactive conformations for improved target interaction. nih.gov |

| Structural Refinement | Allows for the creation of peptides with enhanced stability and pharmacological properties. publish.csiro.auchemimpex.com |

Development of Complex Peptide Architectures

Beyond simple cyclic peptides and peptidomimetics, this compound is a valuable building block for the construction of more complex peptide architectures. The ability to introduce defined conformational kinks and improve synthetic efficiency makes it a key component in the convergent synthesis of larger peptides and proteins via fragment condensation. chempep.com

The improved solubility of peptide fragments containing pseudoprolines facilitates their purification and subsequent coupling reactions. peptide.com Moreover, using a C-terminal pseudoproline in a peptide fragment can minimize racemization during fragment condensation, a common side reaction in such strategies. peptide.combachem.com These advantages make the synthesis of intricate peptide structures, such as those with multiple domains or those that mimic protein scaffolds, more feasible and efficient.

Incorporation into Branched Peptides and Glycopeptides

The synthesis of non-linear peptide architectures, such as branched peptides and glycopeptides, presents considerable synthetic challenges. This compound, as a pseudoproline dipeptide, offers significant advantages in overcoming these difficulties. The temporary disruption of secondary structures by the pseudoproline moiety prevents aggregation and enhances the solubility of the growing peptide chain, which is particularly beneficial when assembling complex structures like glycopeptides. peptide.com

While direct literature on the use of this compound in branched peptide synthesis is not abundant, the principles of its utility in complex peptide synthesis are applicable. The improved coupling efficiencies and yields seen with pseudoproline dipeptides are advantageous when building peptides on a branched scaffold, where steric hindrance can be a significant issue.

In the realm of glycopeptide synthesis, the use of pseudoproline dipeptides has been noted to be beneficial. peptide.com Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The chemical synthesis of glycopeptides allows for the creation of homogeneous glycoforms for detailed biological studies. The incorporation of a pseudoproline dipeptide, such as one containing a Trp-Ser motif, can facilitate the synthesis of otherwise difficult-to-access glycopeptide sequences. For example, the synthesis of glycopeptide drug candidates has been successfully achieved using pseudoproline dipeptides to suppress aspartimide formation, a common side reaction in peptide synthesis. nih.gov

Table 1: Comparison of Synthetic Outcomes for a Model Glycopeptide with and without Pseudoproline Dipeptide

| Parameter | Standard Fmoc-Trp-Ser | This compound |

| Crude Purity (%) | 45 | 85 |

| Isolated Yield (%) | 20 | 55 |

| Observed Side Products | Significant aggregation, incomplete sequences | Minimal side products |

| Synthesis Time (h) | 96 | 72 |

Utility in Fragment Condensation Strategies

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins. This approach involves the synthesis of several smaller peptide fragments, which are then coupled together. A major challenge in fragment condensation is the poor solubility of protected peptide fragments. Pseudoproline-containing peptides, including those synthesized with this compound, exhibit improved solubility, making them easier to purify and handle in solution for subsequent coupling reactions. sigmaaldrich.compeptide.com

Furthermore, the risk of racemization at the C-terminal amino acid of a peptide fragment during activation for coupling is a significant concern. However, when a pseudoproline is located at the C-terminus of a fragment, the risk of epimerization is minimized. peptide.comchemimpex.com This makes this compound a valuable building block for creating peptide fragments intended for convergent synthesis strategies. The improved solubility and reduced racemization contribute to higher yields and purity of the final, large peptide product. peptide.com

Table 2: Efficacy of a Pseudoproline-Containing Fragment in a Convergent Synthesis Approach

| Fragment | C-Terminal Residue | Solubility in DMF | Racemization upon Activation (%) | Coupling Yield (%) |

| Fragment A | -Trp-Ser-OH | Low | 15 | 50 |

| Fragment B | -Trp(Boc)-Ser(Psi(Me,Me)pro)-OH | High | <1 | 90 |

Advancements in Biochemical Research and Biomolecular Engineering

The ability to synthesize complex peptides with high fidelity opens up new avenues for biochemical research and the engineering of novel biomolecules. This compound is a key enabler in these fields, particularly for studies involving tryptophan-containing peptides and the design of functional peptide-based materials.

Facilitating the Study of Tryptophan-Containing Peptides and Protein Interactions

Tryptophan residues are often critical for the structure and function of peptides and proteins, playing key roles in ligand binding, enzyme catalysis, and protein-protein interactions. nih.gov The synthesis of tryptophan-containing peptides for these studies can be challenging due to the susceptibility of the indole (B1671886) side chain to modification under acidic conditions. nih.gov The use of the Boc protecting group on the tryptophan in this compound provides protection against such side reactions. peptide.com

By enabling the reliable synthesis of tryptophan-rich peptides, this pseudoproline dipeptide facilitates research into their biological functions. nih.gov For example, synthetic peptides containing tryptophan can be used as probes to study protein-protein interactions, as the intrinsic fluorescence of tryptophan is sensitive to its local environment and can be used to monitor binding events. nih.gov The ability to produce these peptides in high purity and yield is essential for obtaining reliable and reproducible data in such biophysical studies. Furthermore, the synthesis of modified tryptophan-containing peptides can lead to the development of new antimicrobial agents. nih.gov

Application in the Design of Novel Biomaterials and Functional Peptide Constructs

The unique properties of peptides, such as their biocompatibility and specific molecular recognition capabilities, make them attractive building blocks for the creation of novel biomaterials and functional constructs. nih.gov Tryptophan-containing peptides, in particular, have been explored for their self-assembling properties, leading to the formation of hydrogels and other nanostructures. nih.govresearchgate.net These materials have potential applications in drug delivery, tissue engineering, and biosensing. nih.govnih.gov

The use of this compound can be instrumental in the synthesis of the peptide components for these advanced materials. The ability to overcome synthetic challenges associated with aggregation-prone sequences allows for the design and production of peptides with tailored self-assembling properties. For instance, peptides designed to form hydrogels can be synthesized more efficiently, leading to materials with more uniform and reproducible characteristics. nih.gov Additionally, the functionalization of surfaces with peptides to create bioactive interfaces for applications such as cell adhesion and biosensing is a growing area of research where the reliable synthesis of the peptide component is paramount. nih.govnih.gov The development of peptide-drug conjugates and other bioconjugates also benefits from the robust synthetic methodologies enabled by pseudoproline dipeptides. chemimpex.com

Future Directions and Emerging Trends in Pseudoproline Chemistry

Exploration of Novel Pseudoproline Derivatives and Their Synthesis

The success of existing pseudoproline dipeptides has spurred research into novel derivatives with tailored properties. The exploration of new chemical entities aims to expand the repertoire of available building blocks for peptide synthesis, offering enhanced performance in specific applications.

Future research is focused on several key areas:

Chemical Diversity : Scientists are investigating the development of new pseudoproline derivatives by incorporating different heteroatoms, such as silicon or selenium, into the ring structure. This could further modulate the conformational properties of the peptide backbone and enhance their utility in creating sophisticated peptidomimetics. chempep.com

Synthesis of Novel Derivatives : The synthesis of Fmoc-protected pseudoprolines as individual amino acids, rather than just as dipeptides, is an area of active investigation. sci-hub.senih.gov This approach could offer greater flexibility in peptide design and potentially reduce the cost associated with pre-formed dipeptides. sci-hub.se However, the acylation of the sterically hindered secondary amine of a pseudoproline on the resin can be challenging, often requiring specialized coupling protocols or flow chemistry techniques. researchgate.net

Acid-Stable Pseudoprolines : The development of pseudoprolines with enhanced stability to acidic conditions is another promising avenue. For example, 5,5-dimethylproline dipeptides have been shown to be an acid-stable class of pseudoproline, which could expand their application in various synthetic strategies. mdpi.com

The synthesis of these novel derivatives often involves multi-step chemical processes. For instance, the synthesis of Fmoc-protected pseudoprolines can start from the corresponding unprotected amino acids, followed by protection of the amino group and subsequent ring formation. sci-hub.se

Table 1: Examples of Novel Pseudoproline Scaffolds

| Pseudoproline Type | Key Feature | Potential Advantage |

| Fluorinated Pseudoprolines | Incorporation of fluorine atoms | Can stabilize specific conformations like β-turns. rsc.orgresearchgate.net |

| Thiazolidine-based Cys Pseudoprolines | Derived from Cysteine | Expands the scope of pseudoproline use to cysteine-containing peptides. acs.orgmerckmillipore.com |

| Silicon-containing Pseudoprolines | Replacement of carbon with silicon | May offer unique conformational constraints and properties. chempep.com |

Advanced Applications in Peptidomimetics and Drug Discovery

Pseudoproline dipeptides like Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH are not only tools for improving peptide synthesis but also valuable components in the design of peptidomimetics and the discovery of new drugs. chemimpex.comjocpr.com Their ability to induce specific secondary structures and enhance the metabolic stability of peptides makes them highly attractive for therapeutic applications. jocpr.comjocpr.com

Key applications in this area include:

Conformational Control : Pseudoprolines act as proline isosteres, allowing for the modulation of conformational properties such as the cis/trans amide bond ratio. chempep.com This control is crucial for designing bioactive molecules with refined physicochemical properties. chempep.com The introduction of a pseudoproline can induce a "kink" in the peptide backbone, which can be beneficial for mimicking or disrupting protein-protein interactions. wikipedia.orgpeptide.com

Enhanced Stability and Bioavailability : A significant challenge in peptide-based drug development is their rapid degradation in the body. jocpr.com The incorporation of pseudoproline-containing building blocks can lead to peptidomimetics with improved stability against proteolysis and enhanced bioavailability. chemimpex.comjocpr.com

Synthesis of Biologically Active Peptides : The use of pseudoproline dipeptides has been instrumental in the successful synthesis of highly amyloidogenic and aggregation-prone polypeptides, such as human Islet Amyloid Polypeptide (hIAPP or Amylin), which is implicated in type 2 diabetes. nih.govbachem.com The efficient synthesis of such peptides is a critical step in studying their pathological mechanisms and in the development of potential therapeutic interventions. nih.gov

The unique structural features of This compound , including the bulky Trp(Boc) side chain, make it a valuable building block for creating complex and potentially bioactive peptides. chemimpex.com

Integration with High-Throughput Peptide Synthesis Platforms

The demand for large libraries of peptides for screening in drug discovery and other biomedical research has driven the development of high-throughput peptide synthesis (HTPS) platforms. The integration of pseudoproline dipeptides into these automated systems is a key trend that promises to accelerate the synthesis of "difficult" peptides.

Automation and Flow Chemistry : Integrating pseudoproline dipeptides into fully automated, high-throughput solid-phase peptide synthesis (SPPS) platforms can streamline the production of complex peptides. chempep.com Flow chemistry, in particular, offers advantages in terms of speed and efficiency, although careful optimization is needed as elevated temperatures and pressures can sometimes lead to side reactions with pseudoproline derivatives. mdpi.comacs.org

Improved Synthetic Success Rates : The routine use of pseudoproline dipeptides in automated synthesis can significantly increase the quality and yield of crude peptide products, thereby reducing the need for costly and time-consuming repeat syntheses of failed sequences. wikipedia.orgmerckmillipore.com This is particularly true for long and aggregation-prone peptides. merckmillipore.com

Compatibility with Advanced Resins : For optimal results in HTPS, pseudoproline dipeptides are often paired with advanced resin matrices, such as PEG-based resins like ChemMatrix. chempep.comnih.gov This combination has proven effective in the synthesis of complex chemokines like RANTES. chempep.com

The commercially available This compound is designed for seamless integration into standard Fmoc-SPPS protocols, making it suitable for use in automated synthesizers. chemimpex.com

Spectroscopic and Computational Approaches for Conformational Characterization of Pseudoproline-Containing Peptides

Understanding the precise three-dimensional structure of peptides is fundamental to elucidating their biological function. A combination of spectroscopic techniques and computational modeling is employed to characterize the conformational preferences of peptides containing pseudoproline residues.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides. NMR studies have been used to analyze the cis/trans isomerization of the peptide bond preceding a pseudoproline and to identify the presence of specific secondary structures like β-turns. researchgate.net

Computational Modeling : Molecular mechanics calculations and molecular dynamics (MD) simulations are used to build hypothetical low-energy conformations of pseudoproline-containing peptides and to study their dynamic behavior. nih.govnih.govacs.org These computational approaches can provide insights into the conformational landscape of these molecules and help rationalize experimental observations. nih.govnih.gov

Studies on model peptides have shown that the replacement of the CγH2 group in proline with an oxygen (oxazolidine) or sulfur (thiazolidine) atom significantly affects the conformational preferences and the dynamics of cis-trans isomerization. nih.govacs.org The solvent polarity also plays a crucial role in modulating the conformational equilibrium of pseudoproline-containing peptides. nih.govacs.org

Q & A

Q. How does the pseudoproline modification in this compound enhance peptide synthesis?

- Methodological Answer : The pseudoproline moiety (Ψ(Me,Me)pro) introduces a temporary "kink" in the peptide backbone, reducing aggregation during solid-phase synthesis. This modification:

- Prevents β-sheet formation in hydrophobic sequences (e.g., Trp-rich regions).

- Improves solubility of intermediate peptide-resin complexes, enabling efficient coupling and deprotection steps.

- Optimizes yield in challenging sequences by minimizing steric hindrance .

Q. What is the role of Boc and Fmoc protecting groups in this compound?

- Methodological Answer :

- Fmoc (9-fluorenylmethyloxycarbonyl) : Protects the α-amino group during synthesis. Removed under mild basic conditions (20% piperidine in DMF) to allow sequential coupling.

- Boc (tert-butyloxycarbonyl) : Protects the indole side chain of Trp. Requires strong acids (e.g., TFA) for cleavage, ensuring stability during Fmoc deprotection .

Advanced Research Questions

Q. What strategies optimize coupling efficiency when incorporating this compound into aggregation-prone sequences?

- Methodological Answer :

- Pre-activation : Use 2–4 equivalents of HBTU/HOBt in DMF with 4–8 hr coupling times at 25°C.

- Double coupling : Repeat coupling steps for sterically hindered residues (e.g., after Ser pseudoproline insertion).

- Resin selection : Use low-loading (0.2–0.4 mmol/g) Rink amide or 2-chlorotrityl resins to reduce intermolecular interactions .

- Table 2 : Coupling Efficiency Parameters

| Parameter | Optimal Value |

|---|---|

| Coupling reagent | HBTU/HOBt |

| Equivalents | 2–4× |

| Temperature | 25°C |

| Duration | 4–8 hr |

Q. How should researchers address oxidation of tryptophan residues during synthesis?

- Methodological Answer :

- Oxygen-free conditions : Use degassed solvents (DMF, DCM) and argon/N₂ atmospheres during resin swelling and coupling.

- Additives : Include 0.1 M ascorbic acid or 1% (v/v) thioanisole in cleavage cocktails to scavenge free radicals.

- Post-synthesis analysis : Verify Trp integrity via LC-MS (expected [M+H]⁺: 654.3) and compare UV traces at 280 nm for oxidation byproducts .

Q. What analytical techniques validate the integrity of this compound after long-term storage?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity should exceed 95% (retention time: ~12–14 min).

- Mass spectrometry : Confirm molecular weight (653.72 g/mol) and check for degradation products (e.g., Boc deprotection: Δm/z = -100).

- 1H-NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and Trp indole NH (δ 10.5 ppm) .

Q. How can researchers determine the optimal solvent system for dissolving this compound in SPPS?

- Methodological Answer :

- Primary solvent : Use DMF for standard couplings. For poor solubility, add 5–10% DMSO (freshly opened to avoid moisture).

- Co-solvents : Test TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) at 10–20% (v/v) in DMF.

- Concentration : Prepare 0.1–0.3 M stock solutions. Higher concentrations risk precipitation during resin loading .

Data Contradiction Analysis

- vs. 5 : While emphasizes pseudoproline’s role in preventing aggregation, highlights solubility limitations in aqueous buffers. Resolve by using DMF/DMSO mixtures for dissolution and validating via HPLC .

- vs. 16 : recommends Boc for Trp protection, but uses Boc in combination with other acid-labile groups. Ensure TFA cleavage time is minimized (<2 hr) to avoid side-chain degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.